![molecular formula C6H14ClNO2S B15318856 2-[(Methylamino)methyl]-1lambda6-thiolane-1,1-dionehydrochloride](/img/structure/B15318856.png)
2-[(Methylamino)methyl]-1lambda6-thiolane-1,1-dionehydrochloride
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Overview
Description
2-[(Methylamino)methyl]-1lambda6-thiolane-1,1-dionehydrochloride is a chemical compound with the molecular formula C6H13NO2S.ClH. It is also known by its IUPAC name, 2-[(methylamino)methyl]tetrahydrothiophene 1,1-dioxide hydrochloride . This compound is notable for its unique structure, which includes a thiolane ring and a methylamino group, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Methylamino)methyl]-1lambda6-thiolane-1,1-dionehydrochloride typically involves the reaction of tetrahydrothiophene with formaldehyde and methylamine under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then oxidized to yield the final product . The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and allowed to react under optimized conditions. The process may include steps such as purification and crystallization to obtain the compound in its pure form. The use of automated systems and continuous monitoring ensures the consistency and quality of the product.
Chemical Reactions Analysis
Types of Reactions
2-[(Methylamino)methyl]-1lambda6-thiolane-1,1-dionehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: It can be reduced to yield thiolane derivatives.
Substitution: The methylamino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted thiolane derivatives. These products are often characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm their structures.
Scientific Research Applications
2-[(Methylamino)methyl]-1lambda6-thiolane-1,1-dionehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-[(Methylamino)methyl]-1lambda6-thiolane-1,1-dionehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-[(Methylamino)methyl]-1lambda6-thiolane-1,1-dionehydrochloride include:
- 2-[(Methylamino)methyl]phenol
- 2-[(Methylamino)methyl]tetrahydrothiophene
Uniqueness
What sets this compound apart from similar compounds is its unique thiolane ring structure combined with a methylamino group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Biological Activity
2-[(Methylamino)methyl]-1lambda6-thiolane-1,1-dionehydrochloride, also known as 3-[(methylamino)methyl]-1lambda6-thiolane-1,1-dione hydrochloride, is a compound with a molecular formula of C₆H₁₄ClNO₂S and a molecular weight of approximately 199.7 g/mol. This compound has garnered attention in various fields of biological research due to its potential pharmacological properties.
The compound is categorized under thiolanes and is characterized by the presence of a methylamino group and a dione functional group. The structure can be represented as follows:
Physicochemical Data
Property | Value |
---|---|
Molecular Formula | C₆H₁₄ClNO₂S |
Molecular Weight | 199.7 g/mol |
Purity | ≥95% |
CAS Number | 2408959-93-1 |
The primary mechanism of action for this compound appears to be its role as a nitric oxide (NO) releasing agent . Nitric oxide plays a crucial role in various physiological processes, including:
- Vasodilation : NO is known to relax vascular smooth muscle, leading to increased blood flow.
- Antimicrobial Activity : The release of NO can exert broad-spectrum antimicrobial effects, potentially inhibiting the growth of various pathogens.
- Cell Signaling : NO acts as a signaling molecule in numerous biological pathways.
Biological Activity
Research studies have indicated various biological activities associated with the compound:
Antimicrobial Properties
In vitro studies have demonstrated that the compound exhibits significant antimicrobial activity against both gram-positive and gram-negative bacteria. The mechanism involves the production of reactive nitrogen species, which disrupts bacterial cell membranes.
Cytotoxic Effects
Preliminary findings suggest that this compound may induce cytotoxic effects in certain cancer cell lines. The cytotoxicity is hypothesized to be mediated through apoptosis pathways triggered by oxidative stress.
Case Studies
Several studies have explored the biological effects of this compound:
-
Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial activity against Staphylococcus aureus and Escherichia coli.
- Methodology : Disk diffusion method was employed.
- Results : The compound showed significant inhibition zones compared to control groups.
-
Cytotoxicity Assessment :
- Objective : To assess the cytotoxic effects on HeLa cells.
- Methodology : MTT assay was used to determine cell viability.
- Results : A dose-dependent decrease in cell viability was observed, indicating potential antitumor properties.
Toxicological Data
The compound has been classified under GHS as causing skin irritation (Category 2) and serious eye irritation (Category 2A). It may also cause respiratory irritation upon inhalation.
Safety Data Summary
Hazard Classification | Description |
---|---|
Skin Irritation | Causes skin irritation (H315) |
Eye Irritation | Causes serious eye irritation (H319) |
Respiratory Irritation | May cause respiratory irritation (H335) |
Properties
Molecular Formula |
C6H14ClNO2S |
---|---|
Molecular Weight |
199.70 g/mol |
IUPAC Name |
1-(1,1-dioxothiolan-2-yl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C6H13NO2S.ClH/c1-7-5-6-3-2-4-10(6,8)9;/h6-7H,2-5H2,1H3;1H |
InChI Key |
OLXRPJSYBYSANA-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1CCCS1(=O)=O.Cl |
Origin of Product |
United States |
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